4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide, also known as CX614, is a potent modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic plasticity, learning, and memory. CX614 has been extensively studied for its ability to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders.
Wirkmechanismus
4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the fast excitatory neurotransmission in the central nervous system. This compound enhances the binding of glutamate to AMPA receptors, leading to an increase in the amplitude and duration of the excitatory postsynaptic currents (EPSCs). This results in an enhancement of synaptic plasticity and an improvement in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to enhancing synaptic plasticity, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity. This compound has also been shown to increase the expression of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective modulator of AMPA receptors, making it a useful tool for studying the role of these receptors in synaptic plasticity and cognitive function. This compound is also relatively stable and easy to synthesize, making it readily available for research purposes.
One limitation of this compound is that it is not selective for specific subtypes of AMPA receptors, which can make it difficult to study the specific roles of different receptor subtypes in synaptic plasticity and cognitive function. Another limitation is that this compound has not been extensively studied in humans, so its effects on human cognition and behavior are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. One area of research is to develop more selective modulators of AMPA receptors that can target specific subtypes of these receptors. Another area of research is to investigate the potential therapeutic effects of this compound in human neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, research is needed to further understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Synthesemethoden
The synthesis of 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide involves several steps, starting with the reaction of 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline with cyclohexyl bromide to form 2-(5-methyl-1,3,4-oxadiazol-2-yl)cyclohexylamine. This intermediate is then reacted with 4-bromobutanoyl chloride to form this compound. The final product is purified by column chromatography to obtain a white powder.
Wissenschaftliche Forschungsanwendungen
4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been extensively studied for its ability to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. Studies have shown that this compound can improve memory consolidation and retrieval, enhance long-term potentiation (LTP), and increase dendritic spine density. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-21-22-19(24-14)16-11-5-6-12-17(16)20-18(23)13-7-10-15-8-3-2-4-9-15/h5-6,11-12,15H,2-4,7-10,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYKYXJHOLQFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2NC(=O)CCCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.